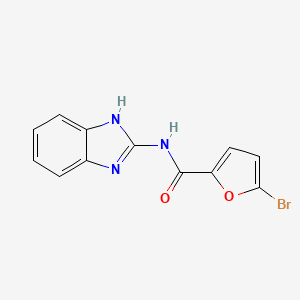

N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide

Description

N-(1H-Benzimidazol-2-yl)-5-bromofuran-2-carboxamide is a synthetic benzimidazole derivative featuring a 5-bromo-substituted furan carboxamide moiety directly linked to the benzimidazole core. For instance, N-[4-(1H-Benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide (CAS: 5765-97-9) shares critical structural motifs, including the benzimidazole core and bromofuran carboxamide group, but differs by incorporating a phenyl spacer between the two moieties . This distinction may influence solubility, bioavailability, and target interactions. The molecular formula of the queried compound can be inferred as C₁₂H₈BrN₃O₂ (calculated), with a molecular weight of approximately 322.12 g/mol.

Properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN3O2/c13-10-6-5-9(18-10)11(17)16-12-14-7-3-1-2-4-8(7)15-12/h1-6H,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVURQADUUTPFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301330320 | |

| Record name | N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301330320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24829441 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

313231-24-2 | |

| Record name | N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301330320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide typically involves the following steps:

Formation of 1H-benzimidazole: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.

Bromination of Furan: Furan can be brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Coupling Reaction: The brominated furan is then coupled with the benzimidazole derivative in the presence of a suitable base and solvent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Formation of substituted derivatives with various functional groups.

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Hydrolysis: Formation of carboxylic acid and amine.

Scientific Research Applications

N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The furan ring may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Analogous Benzimidazole Derivatives

Key Findings

- Compound 28 () demonstrates that halogenated aryl linkers (e.g., 4-chlorophenyl) are critical for mGlu5 NAM activity, suggesting that bromine in the queried compound could similarly influence neurological target engagement .

- Bromofuran Carboxamide :

- Antimicrobial Potential: highlights benzimidazole derivatives with imidazole or guanidine substituents as MRSA inhibitors, though the bromofuran carboxamide group’s role remains unexplored in this context .

Research Implications and Gaps

- Pharmacological Profile : The direct benzimidazole-carboxamide linkage in the queried compound may reduce steric hindrance, favoring interactions with compact binding sites (e.g., kinase ATP pockets). However, the absence of a phenyl spacer could limit bioavailability due to higher polarity.

- Synthetic Feasibility : Compared to ’s compound, the queried derivative’s simpler structure may streamline synthesis, reducing production costs .

- Unanswered Questions: No data exists in the evidence for the compound’s solubility, metabolic stability, or specific target affinities. Comparative in vitro/in vivo studies with analogs like Compound 28 are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.